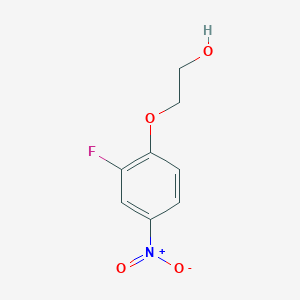![molecular formula C14H17NO3 B12603254 Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate CAS No. 878044-69-0](/img/structure/B12603254.png)
Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate is an organic compound with a complex structure that includes an ester functional group, an imine, and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate typically involves multiple steps. One common method includes the reaction of ethyl 4-chloro-3-oxobutanoate with 2-[(E)-(methylimino)methyl]phenol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Der Wirkungsmechanismus von Ethyl-4-{2-[(E)-(Methylimino)methyl]phenoxy}but-2-enoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Imingruppe kann reversible kovalente Bindungen mit nucleophilen Stellen an Proteinen oder Enzymen bilden, was deren Aktivität möglicherweise hemmt. Die Estergruppe kann ebenfalls hydrolysiert werden, wodurch aktive Metaboliten freigesetzt werden, die biologische Wirkungen ausüben .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethyl-4-(Dimethylamino)-2-oxobut-3-enoat: Ähnliche Struktur, aber mit einer Dimethylaminogruppe anstelle des Imins.
Ethyl-2-butenoat: Es fehlen die Phenoxy- und Imingruppen, wodurch es weniger komplex ist.
4-Hydroxy-2-chinolone: Andere Grundstruktur, aber ähnlich in Bezug auf biologische Aktivität und Anwendungen.
Einzigartigkeit
Seine Fähigkeit, reversible kovalente Bindungen mit biologischen Zielstrukturen zu bilden, macht es für die pharmazeutische Chemie besonders interessant .
Eigenschaften
CAS-Nummer |
878044-69-0 |
|---|---|
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
ethyl 4-[2-(methyliminomethyl)phenoxy]but-2-enoate |
InChI |
InChI=1S/C14H17NO3/c1-3-17-14(16)9-6-10-18-13-8-5-4-7-12(13)11-15-2/h4-9,11H,3,10H2,1-2H3 |
InChI-Schlüssel |
RPVBVKLFOUDGRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCOC1=CC=CC=C1C=NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


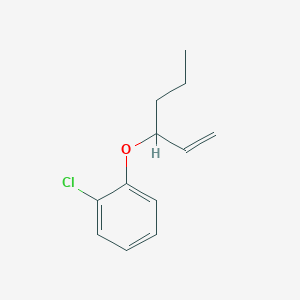
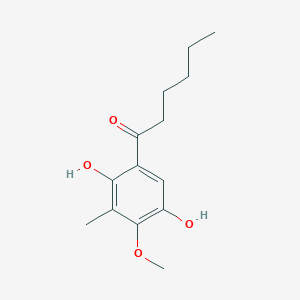
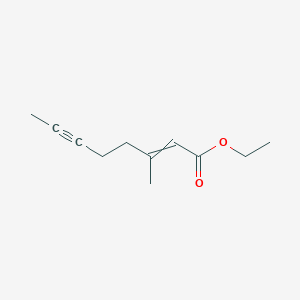
![{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12603186.png)
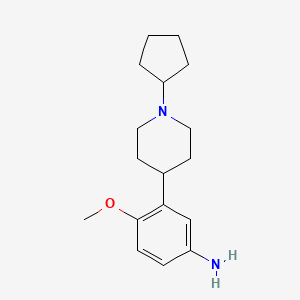
![Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12603197.png)
![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)
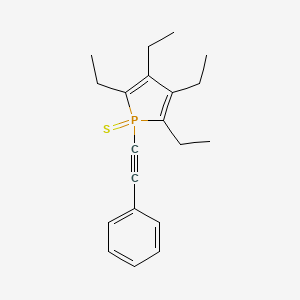
![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)
![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)

![N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603247.png)
![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)
